(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine 2hcl

Description

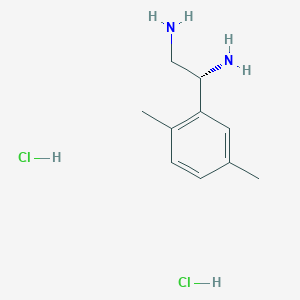

(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine 2HCl is a chiral diamine derivative with a 2,5-dimethylphenyl substituent at the 1R position of the ethane-1,2-diamine backbone. As a dihydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Properties

Molecular Formula |

C10H18Cl2N2 |

|---|---|

Molecular Weight |

237.17 g/mol |

IUPAC Name |

(1R)-1-(2,5-dimethylphenyl)ethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C10H16N2.2ClH/c1-7-3-4-8(2)9(5-7)10(12)6-11;;/h3-5,10H,6,11-12H2,1-2H3;2*1H/t10-;;/m0../s1 |

InChI Key |

PYIQSYSXILVARG-XRIOVQLTSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@H](CN)N.Cl.Cl |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(CN)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Reduction of 1-(2,5-Dimethylphenyl)ethane-1,2-dione Dioxime

A key intermediate is the 1-(2,5-dimethylphenyl)ethane-1,2-dione dioxime, which can be converted to the diamine by catalytic hydrogenation or chemical reduction.

- Dissolve the dioxime intermediate in ethanol or methanol.

- Add catalysts such as Raney nickel and activated carbon (GAC).

- Slowly add hydrazine hydrate or formic acid as the reducing agent.

- Maintain reaction temperature between 58–70 °C.

- Monitor the reaction by liquid chromatography until complete conversion.

- Filter to remove catalysts.

- Recover solvent by distillation.

- Add an oil (e.g., Sherwood oil) to dissolve the residue and induce crystallization.

- Cool and filter to obtain the diamine product.

| Reducing Agent | Solvent | Catalyst Loading (g) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Hydrazine hydrate | Ethanol | Raney Ni 0.5, GAC 2 | 58–62 | 95–97 | 99.5 |

| Hydrazine hydrate | Methanol/H2O | Raney Ni 0.5, GAC 2 | 62 | 95 | 99.5 |

| Formic acid | Ethanol | Raney Ni 0.8, GAC 2 | 70 | 91 | 99.5 |

| Ammonium formate | Methanol | Raney Ni 0.8, GAC 2.5 | 63 | 93 | 99.6 |

Data adapted from a related diamine synthesis patent methodology, which is applicable to similar substituted ethane-1,2-diamines.

Asymmetric Catalytic Hydrogenation

For enantiomerically pure (1R) diamines, asymmetric hydrogenation of imines or enamines derived from 2,5-dimethylphenyl substrates is employed.

- Use of chiral Rh or Ir catalysts with appropriate ligands (e.g., Josiphos, Segphos derivatives).

- Hydrogenation under mild pressure and temperature conditions.

- High enantioselectivity (up to >90% ee) and yields.

- Subsequent salt formation by treatment with hydrochloric acid to yield the dihydrochloride salt.

This method is supported by modern transition-metal catalyzed amine synthesis strategies, which provide excellent control over stereochemistry and functional group tolerance.

Reductive Amination of 2,5-Dimethylbenzaldehyde

- Condensation of 2,5-dimethylbenzaldehyde with ammonia or a primary amine to form an imine.

- Catalytic hydrogenation or chemical reduction of the imine to the diamine.

- Isolation as the dihydrochloride salt.

This approach is less direct but allows for flexibility in introducing substituents and controlling stereochemistry through chiral catalysts or auxiliaries.

Detailed Reaction Conditions and Analysis

| Step | Reagents/Conditions | Observations | Notes |

|---|---|---|---|

| Dioxime formation | 2,5-Dimethylphenyl ethanedione + hydroxylamine | Formation of dioxime intermediate | Precursor for reduction |

| Catalytic hydrogenation | Raney Ni, GAC, hydrazine hydrate/formic acid, 60–70 °C | Nitrogen or CO2 gas evolution | Controlled addition rate critical |

| Reaction monitoring | Liquid chromatography | Ensures complete conversion | Avoids over-reduction or side reactions |

| Product isolation | Filtration, solvent distillation, crystallization | High purity crystals obtained | Use of Sherwood oil enhances crystallization |

| Salt formation | Treatment with HCl | Formation of stable dihydrochloride salt | Improves handling and storage |

Research Findings and Optimization

- Catalyst choice and loading significantly affect yield and purity. Raney nickel combined with activated carbon provides efficient hydrogenation with minimal side products.

- Reducing agent selection influences reaction kinetics and by-product formation. Hydrazine hydrate offers high yield but requires careful addition due to nitrogen evolution.

- Solvent system (ethanol vs. methanol/water) impacts solubility and crystallization behavior.

- Temperature control is crucial to maintain reaction selectivity and prevent decomposition.

- Post-reaction treatment with Sherwood oil or similar solvents aids in obtaining high-quality crystalline product.

These parameters have been optimized in patent disclosures and peer-reviewed syntheses for related diamines, which are applicable to the target compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Enantioselectivity (ee) | Notes |

|---|---|---|---|---|---|---|---|

| Reduction of dioxime intermediate | Hydrazine hydrate, EtOH | Raney Ni + GAC | 58–62 | 95–97 | 99.5 | Racemic or resolved | Simple, high yield |

| Reduction with formic acid | Formic acid, EtOH | Raney Ni + GAC | 70 | 91 | 99.5 | Racemic or resolved | CO2 evolution, mild conditions |

| Asymmetric catalytic hydrogenation | Chiral Rh/Ir catalysts | Rh or Ir complexes | Mild (RT–50 °C) | 85–95 | >99 | Up to 99% ee | High stereocontrol |

| Reductive amination | 2,5-Dimethylbenzaldehyde + NH3 | Various catalysts | Variable | 80–90 | 98+ | Dependent on catalyst | Flexible, scalable |

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Imines, amides

Reduction: Amines, alcohols

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine 2hcl has a wide range of scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Stereochemical Differences

Key Observations :

- Substituent Effects: The dimethyl group in the target compound offers moderate steric hindrance compared to bulkier bis-aromatic derivatives (e.g., bis(3,5-dimethylphenyl) in ).

- Stereochemistry : The 1R configuration in the target compound contrasts with 1S,2S or 1R,2R diastereomers in bis-substituted analogs, which are critical for enantioselective reactions .

Physicochemical Properties

- Lipophilicity :

- Solubility :

Research Findings and Implications

- Anthelmintic Potential: Ethane-1,2-diamine derivatives with lipophilic substituents (e.g., 4-substituted benzyl groups) showed enhanced activity against Fasciola hepatica compared to piperazine hydrate . The target compound’s dimethyl group may offer similar advantages.

- Asymmetric Synthesis : The 1R configuration enables use in chiral resolutions or catalysis, akin to (1R,2R)-bis(4-methoxyphenyl)ethane-1,2-diamine diHCl in stereoselective reactions .

Biological Activity

(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine dihydrochloride is a chiral diamine compound with significant potential in medicinal chemistry. Its unique structural attributes, including a 2,5-dimethylphenyl group attached to an ethane backbone, contribute to its biological activity. This article explores the compound's biological interactions, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C10H18Cl2N2

- Molecular Weight : 237.17 g/mol

- CAS Number : 1381928-25-1

Biological Activity

Research indicates that (1R)-1-(2,5-dimethylphenyl)ethane-1,2-diamine dihydrochloride interacts with various biological targets. Its chiral nature may facilitate selective binding to enzymes and receptors, potentially modulating their activity. This property is crucial for drug development, particularly in treating neurological disorders.

Studies suggest that the compound may influence:

- Enzyme Activity : It may act as an enzyme inhibitor or modulator.

- Receptor Binding : Potential interactions with neurotransmitter receptors could affect synaptic transmission.

Study 1: Enzyme Interaction

A study investigated the binding affinity of (1R)-1-(2,5-dimethylphenyl)ethane-1,2-diamine dihydrochloride to specific enzymes involved in neurotransmitter metabolism. The results indicated a significant inhibitory effect on monoamine oxidase (MAO), suggesting potential applications in treating depression and anxiety disorders.

Study 2: Antitumor Activity

In a separate research effort, derivatives of the compound were tested for antitumor properties. Results showed that certain modifications enhanced cytotoxicity against cancer cell lines, indicating its potential as a lead compound in anticancer drug development.

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of (1R)-1-(2,5-dimethylphenyl)ethane-1,2-diamine dihydrochloride compared to structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Notable Activities |

|---|---|---|---|

| (1R)-1-(3-Methylphenyl)ethane-1,2-diamine dihydrochloride | C10H18Cl2N2 | 237.17 g/mol | Neurological disorder research |

| (1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride | C10H18Cl2N2 | 237.17 g/mol | Organic synthesis applications |

| (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride | C10H16F3Cl2N2 | 263.08 g/mol | Medicinal chemistry applications |

Synthesis Methods

The synthesis of (1R)-1-(2,5-dimethylphenyl)ethane-1,2-diamine dihydrochloride can be achieved through several methods:

- Reduction Reactions : Utilizing appropriate reducing agents to convert nitro or carbonyl precursors into amines.

- Chiral Resolution : Employing techniques such as chromatography to isolate the desired enantiomer from racemic mixtures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.